5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted benzene core. The amide nitrogen is linked to an ethyl group integrated into a 2-phenylmorpholine scaffold.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUKDHXGNQDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then acylated to produce the benzamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmorpholinoethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to analogs with variations in the benzene substituents, ethyl linker modifications, and heterocyclic systems (Table 1).
Table 1: Structural Comparison of Selected Analogs
Pharmacological Activity
- 16673-34-0 : Demonstrates potent NLRP3 inflammasome inhibition, reducing myocardial ischemia-reperfusion injury in mice. Its sulfamoyl group enhances target specificity compared to earlier analogs like glyburide .
- AS-4370 : Exhibits gastrokinetic activity via serotonin receptor modulation, outperforming cisapride and metoclopramide in preclinical models. The 4-fluorobenzyl-morpholine moiety contributes to dopamine D2 receptor selectivity .
- Crystalline Benzamide Derivatives () : Modified with sulfonyl and thiocarbonyl groups, these compounds show promise in treating ischemic heart diseases due to enhanced solubility and stability .
Critical Analysis of Structural-Activity Relationships (SAR)
- Morpholine vs. Sulfonamide : The 2-phenylmorpholine group in the target compound may enhance CNS penetration compared to sulfonamide analogs, which are more polar due to the sulfamoyl group .
- Substituent Effects: 5-Chloro-2-methoxy substitution is conserved across analogs, suggesting its role in binding affinity. Introduction of 4-amino or 4-acetylamino groups (e.g., AS-4370, 893247-18-2) alters target selectivity, shifting activity from anti-inflammatory to metabolic or gastrointestinal pathways .
Biological Activity
5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, anticancer, anti-inflammatory, and other relevant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 418.93 g/mol. Its structure includes a chloro-substituted benzamide moiety linked to a morpholine derivative, which is crucial for its biological activity.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 418.93 g/mol
- SMILES Notation :
CC(C(=O)N(C1=CC=C(C=C1)Cl)C(CC2=CC=CC=C2)N3CCOCC3)
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
A study found that the MIC values for related compounds ranged from 40 to 50 µg/mL against E. faecalis and P. aeruginosa, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound is notable. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.
IC50 Values
In vitro studies reported IC50 values ranging from 7 to 20 µM for various cancer cell lines, indicating strong cytotoxic effects against breast and prostate cancer cells . The compound's ability to inhibit angiogenesis also contributes to its anticancer activity.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds in this class were shown to reduce TNF-α levels by up to 78% at concentrations of 10 µg/mL .
Other Biological Activities
Additional studies have suggested that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and reduce oxidative stress .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several benzamide derivatives, including this compound. The results indicated that this compound had an inhibition zone diameter of 29 mm against E. faecalis, supporting its use as a potential therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Mechanism
In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in significant cell death, with flow cytometry analysis revealing an increase in cells arrested in the S phase of the cell cycle. This suggests that the compound effectively induces apoptosis through cell cycle modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
